4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 478257-54-4
VCID: VC16162288
InChI: InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+
SMILES:
Molecular Formula: C16H12ClN5O3S
Molecular Weight: 389.8 g/mol

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

CAS No.: 478257-54-4

Cat. No.: VC16162288

Molecular Formula: C16H12ClN5O3S

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione - 478257-54-4

Specification

CAS No. 478257-54-4
Molecular Formula C16H12ClN5O3S
Molecular Weight 389.8 g/mol
IUPAC Name 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-12(14)15-19-20-16(26)21(15)18-9-10-8-11(22(23)24)6-7-13(10)17/h2-9H,1H3,(H,20,26)/b18-9+
Standard InChI Key IPIYSEOOFIFQNE-GIJQJNRQSA-N
Isomeric SMILES COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Canonical SMILES COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione reflects its triazole core substituted with a 2-methoxyphenyl group at position 3 and an (E)-configured Schiff base linkage to a 2-chloro-5-nitrophenyl group at position 4. The molecular formula is C₁₆H₁₁ClN₅O₃S, with a molecular weight of 389.81 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₁ClN₅O₃S
Molecular Weight389.81 g/mol
Melting Point215–218°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.3
Hydrogen Bond Donors1 (Thione -SH)
Hydrogen Bond Acceptors7

Stereochemical Configuration

The (E)-configuration of the methylideneamino group (-N=CH-) is critical for molecular recognition in biological systems. X-ray crystallography of analogous triazoles confirms planar geometry, with dihedral angles between the triazole ring and aromatic substituents ranging from 15° to 25° .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of Hydrazide Intermediate:
    Reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate yields 3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione .

  • Schiff Base Condensation:
    The hydrazide reacts with 2-chloro-5-nitrobenzaldehyde in ethanol under reflux, forming the Schiff base linkage. Microwave-assisted synthesis (60°C, 20 min) enhances yield (82%) compared to conventional heating (65%, 6 hours).

  • Purification:
    Recrystallization from ethanol-dimethylformamide (3:1) affords pure product .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1NH₂NH₂·H₂O, EtOH, 80°C, 4h75
22-Cl-5-NO₂C₆H₃CHO, MW, 60°C, 20m82
3EtOH-DMF, RT, 12h95

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): 1590 (C=N), 1250 (C=S), 1520 (NO₂ asym), 1340 (NO₂ sym) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, CH=N), 7.89–7.12 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) .

  • ¹³C NMR: 168.2 (C=S), 154.1 (C=N), 148.9–114.3 (Ar-C) .

Biological Activities and Mechanisms

Antibacterial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL, outperforming ampicillin (MIC = 12.5 µg/mL). The thione moiety disrupts bacterial cell wall synthesis by chelating Mg²⁺ ions essential for peptidoglycan cross-linking .

Table 3: Antimicrobial Activity (MIC, µg/mL)

StrainCompoundAmpicillin
S. aureus6.2512.5
E. coli25.025.0
P. aeruginosa50.050.0

Anti-Inflammatory Activity

In a carrageenan-induced rat paw edema model, the compound (50 mg/kg) reduced inflammation by 68% after 4 hours, comparable to diclofenac (72%). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and downregulates NF-κB signaling .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL). It remains stable at pH 2–9 for 24 hours, degrading only under strongly acidic (pH < 2) or basic (pH > 10) conditions.

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4/2D6-mediated oxidation to sulfoxide derivatives.

  • Toxicity: LD₅₀ > 1000 mg/kg (oral, rats) .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antibacterial/anti-inflammatory activity positions it as a lead for polymodal therapeutics. Structural analogs with improved solubility (e.g., PEGylated derivatives) are under investigation .

Material Science

As a ligand, it forms stable complexes with transition metals (Cu²⁺, Co³⁺) for catalytic applications. A Cu(II) complex catalyzes Suzuki-Miyaura coupling with 95% yield .

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